molecular formula C28H34N4O4 B13055835 oxalic acid;3-piperidin-2-yl-1H-indole

oxalic acid;3-piperidin-2-yl-1H-indole

Cat. No.: B13055835
M. Wt: 490.6 g/mol
InChI Key: GRFMMABNZQGHFG-UHFFFAOYSA-N
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Description

Oxalic acid;3-piperidin-2-yl-1H-indole is a compound that combines the structural features of oxalic acid, piperidine, and indole Oxalic acid is a simple dicarboxylic acid, while piperidine is a six-membered heterocyclic amine, and indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;3-piperidin-2-yl-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;3-piperidin-2-yl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or indole derivatives.

Mechanism of Action

The mechanism of action of oxalic acid;3-piperidin-2-yl-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;3-piperidin-2-yl-1H-indole is unique due to its combination of the oxalic acid, piperidine, and indole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H34N4O4

Molecular Weight

490.6 g/mol

IUPAC Name

oxalic acid;3-piperidin-2-yl-1H-indole

InChI

InChI=1S/2C13H16N2.C2H2O4/c2*1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13;3-1(4)2(5)6/h2*1-2,5-6,9,13-15H,3-4,7-8H2;(H,3,4)(H,5,6)

InChI Key

GRFMMABNZQGHFG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CNC3=CC=CC=C32.C1CCNC(C1)C2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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